Fmoc-2,6-二甲基-L-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

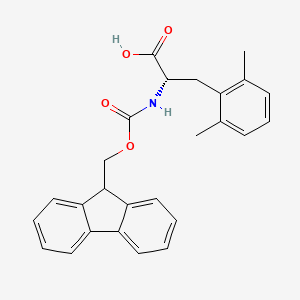

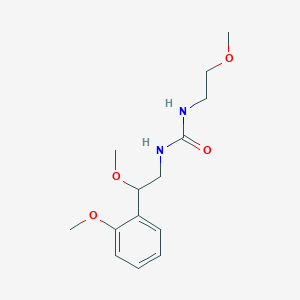

“Fmoc-2,6-Dimethyl-L-Phenylalanine” is a compound with the molecular formula C26H25NO4 . It is a derivative of phenylalanine, an amino acid, and is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group . This compound has a molecular weight of 415.5 g/mol .

Synthesis Analysis

The synthesis of a small library of NH-Boc- or NH-Fmoc-protected L-phenylalanines carrying methyl groups at positions 2 and 6 and diverse functionalities at position 4 has been achieved . The approach took advantage of a Pd-catalyzed directed C–H dimethylation of picolinamide derivatives .

Molecular Structure Analysis

The IUPAC name for this compound is (2S)-3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .

Physical and Chemical Properties Analysis

“Fmoc-2,6-Dimethyl-L-Phenylalanine” has a molecular weight of 415.5 g/mol . It has a XLogP3-AA value of 5.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

科学研究应用

肽水凝胶

Fmoc-FF 是一种肽水凝胶剂,这意味着它可以在生理条件下自组装成三维网络。与其他物理交联材料相比,这些水凝胶表现出非凡的机械刚性。 研究人员已探索将 Fmoc-FF 用作组织工程的支架,因为它具有可调性和多功能性 。Fmoc-FF 的凝胶能力可以概括如下:

药物递送系统

包括 Fmoc-FF 在内的肽水凝胶已被研究用作药物递送载体。它们包裹水或生物流体的能力允许控制释放治疗剂。 研究人员正在探索基于 Fmoc-FF 的水凝胶用于靶向药物递送 .

作用机制

Target of Action

Fmoc-2,6-Dimethyl-L-Phenylalanine is a modified amino acid that primarily targets the formation of peptide bonds in the process of protein synthesis . The compound’s primary role is to enhance the stability and bioactivity of peptides.

Mode of Action

The mode of action of Fmoc-2,6-Dimethyl-L-Phenylalanine involves its interaction with other amino acids during peptide synthesis. The compound’s 2,6-dimethyl substituents on the phenylalanine side chain are believed to play a role in enhancing the stability and bioactivity of peptides. This interaction results in peptides with improved stability and bioactivity, making them useful for various applications, including drug discovery and development.

Biochemical Pathways

Fmoc-2,6-Dimethyl-L-Phenylalanine affects the biochemical pathways involved in peptide synthesis. The compound’s unique structure allows it to interact with other amino acids in a way that enhances the stability and bioactivity of the resulting peptides. The downstream effects of this interaction include the production of more stable and bioactive peptides, which can have various applications in biomedical research and pharmaceutical development .

Pharmacokinetics

Result of Action

The result of the action of Fmoc-2,6-Dimethyl-L-Phenylalanine is the production of peptides with enhanced stability and bioactivity. These peptides can be used in various applications, including drug discovery and development, due to their improved properties.

Action Environment

The action of Fmoc-2,6-Dimethyl-L-Phenylalanine can be influenced by various environmental factors. For instance, the pH and solvent used during the peptide synthesis process can affect the compound’s ability to interact with other amino acids and form stable, bioactive peptides . Additionally, the compound’s stability and bioactivity can be influenced by factors such as temperature and the presence of other compounds .

安全和危害

未来方向

The self-assembly of Fmoc-dipeptides comprising α-methyl-L-phenylalanine has been studied, and it was found that the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability . This could open up new possibilities for the design of biofunctional materials .

生化分析

Biochemical Properties

Molecular Mechanism

Temporal Effects in Laboratory Settings

It has been observed that the properties of hydrogels formed from Fmoc-modified phenylalanine derivatives are dependent on the conditions in which they are formulated . This suggests that the effects of Fmoc-2,6-Dimethyl-L-Phenylalanine may change over time under different experimental conditions.

属性

IUPAC Name |

(2S)-3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-8-7-9-17(2)22(16)14-24(25(28)29)27-26(30)31-15-23-20-12-5-3-10-18(20)19-11-4-6-13-21(19)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONZSWVVQNNLAB-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2388727.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2388735.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2388744.png)

![1-(4-Chloro-3-methylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2388745.png)

![1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde](/img/structure/B2388747.png)

![5-methyl-2-phenyl-7-(4-(4-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2388750.png)